7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-4-3-5-9-10(12)6-13-11(8)9/h3-5,7,10H,6,12H2,1-2H3 |
InChI Key |
LFDJLWXRUOQGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,3-Dihydrobenzofuran Core
A key step in the preparation is the formation of the 2,3-dihydrobenzofuran ring system. According to CN105693666A, a reliable method involves the synthesis of 2-phenyl phenol followed by cyclization to 2,3-dihydrobenzofurans using zinc chloride and manganous chloride as catalysts under reflux conditions at elevated temperatures (200–220 °C).
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Sodium phenolate (10 M aqueous), ethylene chlorohydrin, CuCl/FeCl3 (4:1) | Reflux at 60–70 °C for 2–3 h to form 2-phenyl phenol | Organic layer washed with NaOH solution |
| 2 | 2-Phenyl phenol, ZnCl2, MnCl2 | Reflux at 200–220 °C for 3–4 h for cyclization to 2,3-dihydrobenzofuran | Fraction collected at 88–90 °C after washing |
This method provides a robust route to the dihydrobenzofuran scaffold with high purity and moderate to good yields (around 80–90%).
Introduction of the Isopropyl Group at Position 7
The isopropyl substituent at the 7-position can be introduced via the preparation of 2-substituted 1,3-benzodioxoles followed by thermal rearrangement. EP0001486A2 describes a process where catechol reacts with isobutyraldehyde in the presence of an acid catalyst (e.g., sulfuric acid) under reflux in benzene to form 2-isopropyl-1,3-benzodioxole. This intermediate is then thermally rearranged under acidic or transition metal catalysis to yield 2,3-dihydro-7-isopropylbenzofuran derivatives.
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Catechol, isobutyraldehyde, catalytic sulfuric acid, benzene | Reflux with Dean-Stark trap to remove water, forming 2-isopropyl-1,3-benzodioxole | Vacuum distillation to isolate product |
| 2 | 2-Isopropyl-1,3-benzodioxole, acid or transition metal catalyst | Thermal rearrangement at elevated temperature | Produces 2,3-dihydro-7-isopropylbenzofuran |
This approach allows regioselective introduction of the isopropyl group at the 7-position of the benzofuran ring.
Installation of the 3-Amino Group
The amino group at the 3-position of the dihydrobenzofuran ring can be introduced via amination reactions or by starting from suitable amino-substituted precursors. While direct literature on the exact amination of 7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine is limited, related synthetic strategies include:
- Reduction of nitro precursors at the 3-position to amines
- Nucleophilic substitution on 3-halo derivatives of dihydrobenzofuran
The general approach involves preparing a 3-substituted intermediate (e.g., 3-halo or 3-nitro derivative) followed by reduction or substitution to yield the 3-amine. This is consistent with standard synthetic organic chemistry practices for aromatic amines.
Representative Synthetic Route Summary
| Step | Intermediate | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 2-Isopropyl-1,3-benzodioxole | Acetal formation | Catechol + isobutyraldehyde, acid catalyst, reflux | 2-Isopropyl-1,3-benzodioxole |
| 2 | 2,3-Dihydro-7-isopropylbenzofuran | Thermal rearrangement | Acid or transition metal catalyst, heat | 7-Isopropyl-2,3-dihydrobenzofuran |
| 3 | 7-Isopropyl-2,3-dihydrobenzofuran-3-nitro (or halide) | Electrophilic substitution | Nitration or halogenation | 3-Substituted intermediate |
| 4 | This compound | Reduction or substitution | Catalytic hydrogenation or nucleophilic substitution | Target amine compound |
The cyclization step to form the dihydrobenzofuran ring is highly sensitive to catalyst ratios and reaction temperature. For example, varying the CuCl:FeCl3 ratio from 3:1 to 5:1 affects yield and purity.
Thermal rearrangement of 2-substituted 1,3-benzodioxoles proceeds efficiently under acid catalysis, providing a regioselective route to 7-substituted dihydrobenzofurans.
Reduction of nitro groups to amines can be performed using catalytic hydrogenation with palladium on carbon or chemical reduction with ammonium formate, yielding high purity amines suitable for further functionalization.
The preparation of this compound involves a multi-step synthetic sequence starting from catechol and isobutyraldehyde to form a 2-isopropyl-1,3-benzodioxole intermediate, which undergoes thermal rearrangement to the dihydrobenzofuran core. Subsequent functionalization at the 3-position introduces the amino group via substitution or reduction of appropriate intermediates. The methods are well-documented in patent literature and supported by experimental data demonstrating good yields and selectivity.
This synthesis strategy offers a versatile and scalable approach to this compound, enabling further applications in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran core can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine with structurally related compounds, focusing on substituents, molecular properties, and availability.
Key Observations:
Substituent Effects on Molecular Weight :
- Halogen substituents (F, Cl, Br) increase molecular weight proportionally to atomic mass (e.g., Br at C7: 214.06 g/mol vs. Cl at C7: 169.61 g/mol ).
- The isopropyl group in the target compound contributes to a moderate molecular weight (177.24 g/mol), balancing lipophilicity and steric bulk.
Chirality and Salt Forms :
- Enantiomeric purity is critical for bioactive molecules. The (S)-7-fluoro derivative is supplied as a hydrochloride salt , enhancing solubility for pharmacological applications.
Availability and Applications :
- Halogenated derivatives (Cl, F) are more commonly available but face supply-chain issues (e.g., discontinuation of 5-chloro-6-fluoro analog ).
- Chloro and bromo analogs are linked to pharmaceutical intermediate synthesis, as evidenced by upstream/downstream product listings .
Structural Characterization :
- Compounds like (3R)-2,3-dihydro-1-benzofuran-3-amine have resolved chiral centers, with SHELX software often employed for crystallographic refinement .
Research Implications and Gaps
- Lipophilicity and Bioavailability : The isopropyl group in the target compound may improve membrane permeability compared to halogenated analogs, though experimental data are lacking.
- Synthetic Utility : Halogenated derivatives are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while alkyl groups like isopropyl may stabilize hydrophobic interactions in drug-receptor binding.
- Need for Further Studies : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound remain uncharacterized in the provided evidence.
Biological Activity
7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- IUPAC Name : 7-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine
- Structure : The compound features a benzofuran core with an isopropyl group and an amine functional group that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Cannabinoid Receptor Interaction
A notable area of research involves the interaction of this compound with cannabinoid receptors. Similar benzofuran derivatives have shown selective agonist activity at the CB2 receptor, which is implicated in pain modulation and anti-inflammatory responses. This suggests that this compound may share similar properties, warranting further investigation into its role in pain management .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the amine group. Additionally, the benzofuran structure allows for interactions with various enzymes and receptors, influencing their functions and potentially leading to therapeutic effects.
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from other similar compounds. For instance:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1-benzofuran-3-amine | Lacks isopropyl group | Reduced activity |
| 7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-2-amine | Amine group in different position | Different properties |
This table illustrates how slight structural changes can significantly impact biological activity.
In Vivo Studies
In a study involving neuropathic pain models in rats, compounds structurally related to 7-(Propan-2-yl)-2,3-dihydro-1-benzofuran demonstrated significant analgesic effects without affecting locomotor behavior. The mechanism was found to be mediated through CB2 receptor activation .
Anticancer Potential
Preliminary studies suggest that derivatives of benzofuran compounds exhibit antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, similar compounds have shown IC50 values indicating potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
